molecular formula C13H5Cl2FN2O2 B3040591 2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one CAS No. 219139-72-7

2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one

Cat. No. B3040591
CAS RN: 219139-72-7
M. Wt: 311.09 g/mol
InChI Key: XPMCSVXMHPHIOW-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-pyridyl” is a part of various chemical compounds. It’s a pyridine derivative, which is a type of aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-4-pyridyl” compounds generally includes a pyridine ring with chlorine atoms at the 2nd and 6th positions .


Chemical Reactions Analysis

There’s a study about the anomalous transformations of acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone under the conditions of the Fischer reaction .


Physical And Chemical Properties Analysis

“2,6-Dichloro-4-pyridyl” compounds are generally solid at room temperature .

Safety and Hazards

“2,6-Dichloro-4-pyridyl” compounds can cause skin irritation and serious eye irritation. They may also cause respiratory irritation .

properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-5-fluoro-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2FN2O2/c14-9-4-6(5-10(15)18-9)12-17-8-3-1-2-7(16)11(8)13(19)20-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMCSVXMHPHIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC(=N2)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
Reactant of Route 2
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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
Reactant of Route 3
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
Reactant of Route 4
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2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
Reactant of Route 5
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Reactant of Route 5
Reactant of Route 5
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
Reactant of Route 6
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one

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